4-(Chloromethyl)-2-methylpyridine hydrochloride

Catalog No.
S3331758
CAS No.
847610-87-1
M.F
C7H9Cl2N
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-methylpyridine hydrochloride

CAS Number

847610-87-1

Product Name

4-(Chloromethyl)-2-methylpyridine hydrochloride

IUPAC Name

4-(chloromethyl)-2-methylpyridine;hydrochloride

Molecular Formula

C7H9Cl2N

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C7H8ClN.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H

InChI Key

MUEOGQBVZGRFJN-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)CCl.Cl

Canonical SMILES

CC1=NC=CC(=C1)CCl.Cl

4-(Chloromethyl)-2-methylpyridine hydrochloride is a chemical compound characterized by a pyridine ring with a methyl group at the second position and a chloromethyl group at the fourth position. It exists as a hydrochloride salt, which means it is paired with a chloride ion (Cl-) and contains a positively charged hydrogen ion (H+) . The molecular formula for this compound is C₇H₉Cl₂N, indicating the presence of two chlorine atoms, one nitrogen atom, and several hydrogen atoms in addition to the carbon skeleton .

This compound is recognized for its potential reactivity due to the chloromethyl group, which can engage in nucleophilic substitution reactions, making it valuable in various synthetic pathways .

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Alkylation Reactions: This compound can act as an alkylating agent, which is useful in synthesizing more complex organic molecules.
  • Formation of Other Derivatives: The presence of the pyridine ring allows for further functionalization, such as halogenation or oxidation reactions.

These reactions are significant in organic synthesis and pharmaceutical chemistry .

While specific biological activity data for 4-(Chloromethyl)-2-methylpyridine hydrochloride is limited, compounds with similar structures often exhibit various biological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including antibacterial and antifungal activities. The chloromethyl substituent may enhance these properties by improving solubility or facilitating interactions with biological targets .

Several methods can be employed to synthesize 4-(Chloromethyl)-2-methylpyridine hydrochloride:

  • Chloromethylation of 2-Methylpyridine: This method involves treating 2-methylpyridine with chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • Refluxing with Chlorinating Agents: Reacting 2-methylpyridine with chlorinating agents like thionyl chloride can yield the desired chloromethyl derivative.
  • Hydrochloride Formation: The final step often involves converting the base form into its hydrochloride salt by reacting it with hydrochloric acid .

4-(Chloromethyl)-2-methylpyridine hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceuticals.
  • Chemical Research: Its reactive nature makes it useful in academic and industrial research settings for developing new compounds.
  • Biological Studies: It may be utilized as a tool compound in biological studies to explore interactions with proteins or enzymes due to its structural features .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(Chloromethyl)-2-methylpyridine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloromethyl-4-methylpyridineSimilar pyridine structure with different substitution patternDifferent chlorine position
4-(Bromomethyl)-2-methylpyridineContains bromine instead of chlorinePotentially different reactivity
3-Chloromethyl-2-methylpyridineChlorine at the third positionVaries in biological activity

These compounds illustrate variations in halogen substitution and their potential impacts on reactivity and biological activity. The unique positioning of substituents on the pyridine ring contributes to their distinct chemical behaviors and applications .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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